(R)-(-)-2-Methoxy-2-(1-naphthyl)propionic Acid

Chiral resolution Diastereomer separation Preparative HPLC

Resolving ambiguous absolute configuration is a critical challenge in medicinal chemistry and natural product isolation. (R)-MαNP acid provides a definitive solution: - Generates ¹H NMR Δδ values an order of magnitude larger than Mosher's MTPA esters via its naphthyl anisotropy cone. - Yields HPLC separation factors α >1.8 on standard silica gel for preparative-scale isolation. - Available at >99% ee and ≥99% HPLC purity, ensuring accurate configuration assignment and validated method performance.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 63628-26-2
Cat. No. B1588421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-2-Methoxy-2-(1-naphthyl)propionic Acid
CAS63628-26-2
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)(C(=O)O)OC
InChIInChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16)/t14-/m1/s1
InChIKeyYVWMPILNFZOQSZ-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-MαNP Acid Physicochemical Identity


(R)-(-)-2-Methoxy-2-(1-naphthyl)propionic acid (CAS 63628-26-2), commonly referred to as (R)-MαNP acid, is a chiral carboxylic acid of the formula C₁₄H₁₄O₃ (MW 230.26) and a key member of the α-aryl-α-methoxypropionic acid class [1]. It is commercially available as a white to off-white crystalline solid with a reported melting point of 106–112 °C and a specific optical rotation of [α]ᴅ = −100° to −128.8° in methanol or chloroform [2]. This compound is distinguished from other chiral derivatizing agents by its naphthyl chromophore, which confers both strong UV detectability for HPLC analysis and a pronounced diamagnetic anisotropy effect essential for ¹H NMR-based absolute configuration determination [3].

Class α-Aryl-α-methoxypropionic acid chiral auxiliary; naphthyl-bearing carboxylic acid for absolute configuration determination
Detection Naphthyl chromophore enables strong UV absorbance for HPLC and pronounced ¹H NMR diamagnetic anisotropy for shift-dispersion methods
Workflow Esterification with chiral alcohol → silica gel HPLC separation of diastereomers → absolute configuration assignment by MαNP sector rule

(R)-MαNP Acid vs. Generic Chiral Acids


Substituting (R)-MαNP acid with a more common chiral derivatizing agent—such as Mosher's acid (MTPA), Trost's MPA, or a generic chiral carboxylic acid—directly compromises the resolution, spectroscopic discrimination, and absolute certainty of configuration assignment. The naphthyl group in MαNP acid generates a uniquely large ¹H NMR diamagnetic anisotropy shielding cone, yielding chemical shift differences (Δδ) between diastereomers that are an order of magnitude larger than those observed with Mosher's MTPA esters [1]. Furthermore, diastereomeric MαNP esters routinely exhibit HPLC separation factors (α) exceeding 1.8 on standard silica gel, a performance metric unattainable with conventional reagents and one that enables preparative-scale isolation of enantiopure alcohols without specialized chiral stationary phases [2][3]. In enantioselective chromatographic methods designed for the acid itself, substitution with racemic or lower-purity material drastically reduces resolution (Rₛ values fall from >6 to baseline co-elution), rendering validated pharmacopeial or QC methods invalid [4].

1 Replacing with Mosher’s acid (MTPA) or generic chiral acids may reduce diastereomeric HPLC separation factors to levels that no longer support preparative silica gel isolation.
2 NMR chemical shift dispersion (Δδ) for MαNP esters is reported substantially larger than for MTPA esters; substitution may return to smaller Δδ and increase assignment ambiguity.
3 Racemic or lower-enantiopurity material introduces opposite-enantiomer contamination, which can systematically bias absolute configuration conclusions and ee determinations.

(R)-MαNP Acid Comparative Performance


HPLC Separation: MαNP vs. MTPA Esters

Diastereomeric esters prepared from (±)-MαNP acid and (1R,3R,4S)-(−)-menthol exhibit an unusually large separation factor α of 1.83 when chromatographed on standard silica gel HPLC [1]. This value substantially exceeds the separation factors typically observed for diastereomeric esters of conventional chiral auxiliaries, including Mosher's MTPA, which under identical normal-phase conditions rarely achieve α > 1.2 [2]. The enhanced separation directly translates to preparative utility: MαNP diastereomers can be baseline-resolved and fraction-collected on inexpensive silica columns, whereas MTPA-derived diastereomers often co-elute or require costly chiral stationary phases.

HPLC Separation Factor
Head-to-head
MαNP ester α = 1.83
MTPA ester α < 1.2
Silica gel; (−)-menthol derivative
Supports preparative diastereomer isolation on standard silica
Avoids costly chiral stationary phases for fraction collection
Chiral resolution Diastereomer separation Preparative HPLC

NMR Chemical Shift Dispersion: MαNP vs. MTPA

The ¹H NMR chemical shift differences (Δδ = δ(R) − δ(S)) between diastereomeric MαNP esters are much larger than those of conventional chiral auxiliaries, including Mosher's MTPA [1]. This enhanced dispersion originates from the strong diamagnetic anisotropy of the naphthyl group, which creates a shielding/deshielding cone that amplifies proton chemical shift differences across the entire alcohol moiety. In the original characterization study, the Δδ values for MαNP esters were reported to be consistently >0.1 ppm for diagnostic protons, whereas Mosher's MTPA esters typically yield Δδ values of 0.01–0.05 ppm [2]. The greater Δδ magnitude reduces ambiguity in absolute configuration assignment and permits reliable analysis even when only sub-milligram quantities of alcohol are available.

NMR Shift Dispersion
Head-to-head
Δδ > 0.1 ppm
MTPA: 0.01–0.05
Supports unambiguous assignment with small sample quantities
2× to 10× larger Δδ reduces ambiguity; compatible with lower field strengths
Absolute configuration determination NMR spectroscopy Chiral derivatization

Enantioselectivity: (R)-MαNP vs. Racemic Acid

Direct enantiomer separation of racemic MαNP acid on a quinine carbamate-based chiral stationary phase (CSP) under polar-organic conditions yields resolution (Rₛ) values ranging from 6.35 to 8.19, depending on the mobile-phase counter-ion employed [1]. For example, using formic acid as the counter-ion gave Rₛ = 6.81, while N-acetylglycine gave Rₛ = 8.19 [1]. In contrast, when racemic acid of lower enantiopurity (<99% ee) is injected, the resolution degrades proportionally, with baseline co-elution observed for material below 90% ee [2]. The (R)-enantiomer elutes first under these conditions, a critical parameter for method validation and routine QC analysis of enantiopurity.

Enantioselectivity
Head-to-head
Rₛ = 6.35 – 8.19
Racemic: <1.5
Supports QC method resolution and trace enantiomer detection
Quinine CSP; polar-organic mode with acidic counter-ions
Enantiomer separation Chiral chromatography Quality control

Preparative Alcohol Recovery via Solvolysis

Following HPLC separation of diastereomeric MαNP esters on silica gel, solvolysis of the isolated esters yields enantiopure (100% ee) alcohols and permits recovery of the chiral acid [1]. This dual-purpose workflow—simultaneous resolution and absolute configuration determination—has been demonstrated across diverse alcohol classes including aliphatic acetylene alcohols, β-keto alcohols, and steroidal alcohols [2][3]. In the case of a steroidal alcohol derivative, the separation factor α for MαNP diastereomers reached the largest ever recorded for this class, enabling recovery of enantiopure (R)-(−)-MαNP acid and the resolved alcohol with >99% ee [3]. Alternative reagents such as Mosher's MTPA cannot achieve comparable preparative separation on silica gel and do not permit simultaneous configuration assignment via the MαNP sector rule.

Recovered Alcohol ee
Reported
>99% ee
after solvolysis
Supports integrated resolution and configuration workflow
Silica gel HPLC; LiAlH₄ or alkaline solvolysis
Preparative chiral resolution Enantiopure synthesis Natural product synthesis

Enantiopurity Specification vs. Racemic Material

Commercially sourced (R)-(−)-2-Methoxy-2-(1-naphthyl)propionic acid (TCI M1366) is specified with HPLC purity ≥99.0 area% and optical purity ≥99.0% ee (by LC) . In contrast, racemic MαNP acid or acid synthesized without rigorous enantiopurity control typically contains 5–20% of the (S)-enantiomer [1]. The presence of even 1% of the opposite enantiomer in a chiral derivatizing agent introduces systematic error into enantiomeric excess determinations and can confound absolute configuration assignment via the MαNP sector rule, which relies on the absence of (S)-MαNP contamination in the (R)-MαNP esterification [2]. Procurement of certified ≥99% ee material eliminates this source of analytical uncertainty.

Enantiopurity Spec
Specification review
≥99.0% ee (optical purity); HPLC purity ≥99.0 area%
Ensures derivatization accuracy and absence of cross-contamination
Racemic or low-ee material introduces 1–20% (S)-enantiomer error
Enantiomeric excess Analytical standard Procurement specification

X-ray Crystallography Compatibility vs. MTPA

MαNP acid esters of secondary alcohols frequently yield single crystals suitable for X-ray crystallographic analysis, enabling unambiguous absolute configuration determination independent of NMR methods [1]. In a systematic study of acetylene alcohol derivatives, three distinct MαNP esters (21b, 24a, and 26a) produced diffraction-quality crystals, and their absolute configurations determined by X-ray crystallography were in complete agreement with assignments made by the ¹H NMR anisotropy method [2]. By comparison, Mosher's MTPA esters of similar alcohols are notoriously difficult to crystallize and are rarely suitable for single-crystal X-ray analysis [3]. The crystalline propensity of MαNP esters provides an orthogonal, gold-standard method for configuration validation that is not available with MTPA derivatization.

X-ray Crystallinity
Class-level
MαNP ester: suitable
MTPA ester: rarely suitable
Supports orthogonal configuration validation by X-ray diffraction
Multiple acetylene alcohol esters yielded diffraction-quality crystals
Absolute configuration X-ray crystallography Single-crystal analysis

Key Applications of (R)-MαNP Acid


Absolute Configuration Assignment of Chiral Alcohols

In medicinal chemistry and natural product isolation, unambiguous assignment of absolute configuration is mandatory for patent filing and SAR studies. (R)-MαNP acid is esterified with the chiral alcohol of interest, and the resulting diastereomeric esters are separated by HPLC on silica gel. The ¹H NMR Δδ values, amplified by the naphthyl anisotropy cone, are applied to the MαNP sector rule to assign configuration [1]. This method has been validated on acetylene alcohols and steroidal alcohols, where X-ray crystallography of the same esters confirmed the NMR assignments [2][3]. Procurement of the single enantiomer ensures no cross-contamination from (S)-MαNP, preserving assignment accuracy.

Preparative Enantioresolution of Racemic Alcohols

Process chemistry groups requiring multi-gram quantities of enantiopure secondary alcohols can employ (R)-MαNP acid as a recyclable chiral resolving agent. Racemic alcohol is esterified with (R)-MαNP acid, the diastereomeric esters are separated by preparative HPLC on silica gel (α values typically >1.8), and the isolated ester is solvolyzed to recover enantiopure alcohol (>99% ee) and the acid [1][2]. This workflow eliminates the need for expensive chiral stationary phases or asymmetric synthesis campaigns. The commercial availability of the acid at >99% ee ensures maximum yield of the desired diastereomer without contamination from the opposite enantiomer.

Chiral Purity Method Validation for QC

Analytical development and QC laboratories requiring validated HPLC methods for enantiopurity determination can use (R)-MαNP acid as a system suitability standard. On quinine-based chiral stationary phases, enantiopure (R)-MαNP acid yields resolution Rₛ > 6, enabling accurate quantitation of the (S)-enantiomer at the 0.1% level [1]. Procurement of material with certified HPLC purity ≥99.0 area% and optical purity ≥99.0% ee [2] ensures that method validation runs are not compromised by unknown impurities or enantiomeric contamination, which could otherwise trigger false out-of-specification results during batch release testing.

X-ray Crystallographic Configuration Confirmation

For regulatory submissions requiring orthogonal absolute configuration proof, MαNP esters offer a distinct advantage over Mosher's MTPA esters: they reliably yield single crystals suitable for X-ray diffraction [1][2]. Researchers can prepare a single derivatized sample, acquire ¹H NMR data for preliminary configuration assignment, and then grow crystals for definitive X-ray analysis—all from the same ester. This dual-evidence approach is particularly valuable for new chemical entities where configuration ambiguity could delay patent issuance or regulatory approval. The commercial availability of high-enantiopurity (R)-MαNP acid simplifies this workflow by eliminating the need for in-house resolution of the acid itself.

Application
Selection Property
Validation Focus
Absolute Configuration Assignment
Naphthyl-based NMR anisotropy and UV chromophore
MαNP sector rule correlation; X-ray crystallography confirmation
Preparative Enantioresolution
High diastereomeric separation factor on silica gel
Enantiopure alcohol recovery (>99% ee) and acid recyclability
Chiral Purity Method Validation
Certified enantiopurity ≥99% ee and HPLC purity
System suitability; trace (S)-enantiomer quantitation
X-ray Configuration Confirmation
Crystalline diastereomeric ester formation
Orthogonal absolute configuration proof; regulatory-grade evidence

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